(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone
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Description
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
- Pinacol Boronic Esters : Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new possibilities for transformations involving boron-containing compounds.
- Bioisosteric Replacement : The 1,2,4-oxadiazole heterocycle, present in this compound, acts as a bioisostere of amide. It exhibits better hydrolytic and metabolic stability, making it an important pharmacophore for creating novel drug molecules .
- Hydroboration-Deboronation Strategy : The radical chain reaction involved in protodeboronation has been harnessed for the formal hydrogenation of unactivated alkenes to alkanes. This strategy, using in situ-generated catechol boronic esters, provides a powerful tool for chemical biology .
- Thin-Layer Chromatography (TLC) : Researchers use TLC to analyze and separate compounds. Visualizing samples with ultraviolet light or methanolic acidic solutions of p-anisaldehyde aids in identifying and characterizing molecules .
Organic Synthesis and Catalysis
Medicinal Chemistry
Chemical Biology
Analytical Chemistry
properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-13-5-7-15(8-6-13)17(22)21-10-9-20-18(21)23-12-14-3-2-4-16(19)11-14/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCVHDYKWYAYTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone |
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